

2-Formyl-1H-pyrrole-3-carbonitrile CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Formyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1610962

[Get Quote](#)

An In-depth Technical Guide to **2-Formyl-1H-pyrrole-3-carbonitrile**

Abstract

This technical guide provides a comprehensive overview of **2-Formyl-1H-pyrrole-3-carbonitrile**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, reactivity, and applications. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this versatile intermediate for the design and execution of advanced synthetic strategies. We will explore the causality behind its synthetic pathways and its utility in constructing complex molecular architectures, grounded in authoritative references.

Core Chemical Identity and Properties

2-Formyl-1H-pyrrole-3-carbonitrile, identified by the CAS Number 56164-43-3, is a bifunctional pyrrole derivative.^{[1][2][3]} The strategic placement of an electrophilic formyl group and a nucleophilic nitrile group on the pyrrole scaffold makes it a highly valuable precursor in organic synthesis. The pyrrole ring itself is an electron-rich aromatic system, and the N-H proton can be readily substituted, offering a third site for molecular elaboration.

Chemical Structure

The structure consists of a five-membered pyrrole ring with a formyl (aldehyde) group at the C2 position and a nitrile (cyano) group at the C3 position.

Caption: Chemical structure of **2-Formyl-1H-pyrrole-3-carbonitrile**.

Physicochemical Data

The following table summarizes the key computed and experimental properties of the compound. This data is essential for planning reactions, purification, and storage.

Property	Value	Source
CAS Number	56164-43-3	[1] [2]
Molecular Formula	C ₆ H ₄ N ₂ O	[1] [3]
Molecular Weight	120.11 g/mol	[1] [3]
IUPAC Name	2-formyl-1H-pyrrole-3-carbonitrile	[1]
Canonical SMILES	C1=CNC(=C1C#N)C=O	[1]
Monoisotopic Mass	120.032362755 Da	[1]
Topological Polar Surface Area	56.7 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]

Synthesis and Methodologies

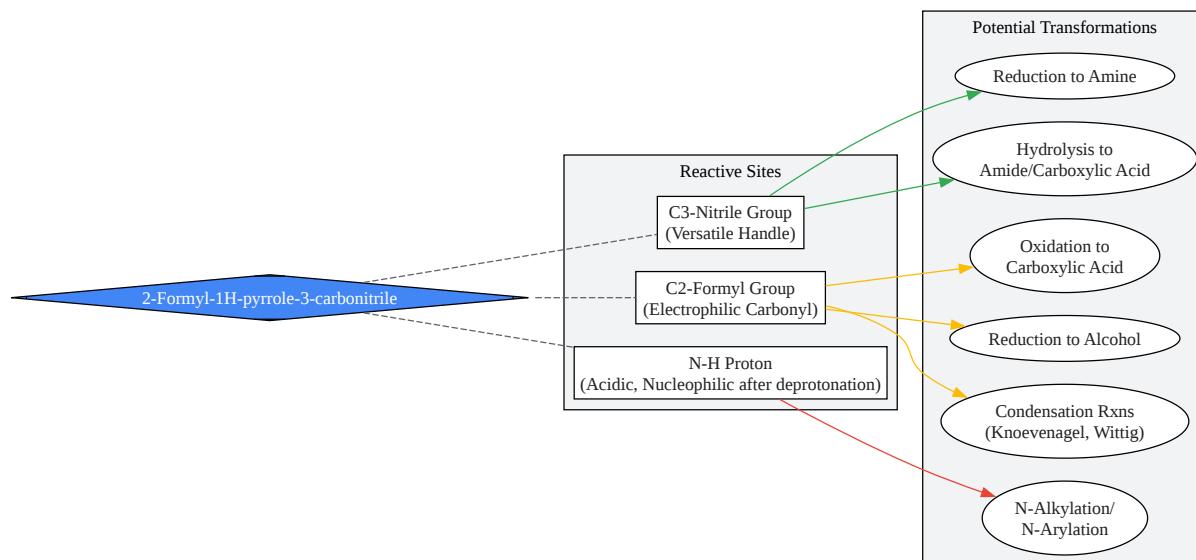
The synthesis of polysubstituted pyrroles is a cornerstone of heterocyclic chemistry. For **2-Formyl-1H-pyrrole-3-carbonitrile**, synthetic strategies typically involve either constructing the pyrrole ring with the desired substituents already in place or functionalizing a pre-existing pyrrole-3-carbonitrile core.

Conceptual Synthetic Workflow

A common and effective method for introducing a formyl group at the C2 position of an electron-rich pyrrole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated *in situ* from phosphoryl chloride (POCl_3) and a substituted amide like N,N-dimethylformamide (DMF). The pyrrole ring acts as the nucleophile, attacking the electrophilic Vilsmeier reagent.

Caption: Generalized workflow for the Vilsmeier-Haack formylation.

Exemplary Protocol: Vilsmeier-Haack Formylation


This protocol is a representative procedure based on established methods for pyrrole formylation.^[4] Note: This is a generalized protocol and requires optimization for specific substrates and scales.

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.
- **Vilsmeier Reagent Formation:** Add phosphoryl chloride (POCl_3) dropwise to the cooled DMF with vigorous stirring. The causality here is critical: slow addition is necessary to control the exothermic reaction and prevent side product formation. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
- **Substrate Addition:** Dissolve the starting material, 1H-pyrrole-3-carbonitrile, in a suitable solvent (e.g., DMF or dichloromethane) and add it dropwise to the Vilsmeier reagent solution at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and then heat as necessary (e.g., 40-60 °C) while monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed. The electron-rich pyrrole ring readily undergoes electrophilic substitution.
- **Workup and Isolation:** Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt to the aldehyde. The desired product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

- Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography on silica gel to yield pure **2-Formyl-1H-pyrrole-3-carbonitrile**.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **2-Formyl-1H-pyrrole-3-carbonitrile** stems from the distinct reactivity of its three functional components: the N-H proton, the C2-formyl group, and the C3-nitrile group. This trifecta of functionality makes it a powerful scaffold for building molecular diversity. Pyrrole derivatives are integral to many pharmaceuticals, exhibiting anti-inflammatory, anti-bacterial, and anti-cancer activities.[\[5\]](#)[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Key reactive sites and potential synthetic transformations.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.^[8]

- Aldehyde Handle: The formyl group is a versatile functional group for building carbon-carbon and carbon-heteroatom bonds. It can undergo reductive amination to install amine side

chains, Wittig-type reactions to form alkenes, and various condensation reactions to build larger heterocyclic systems.

- **Nitrile Group:** The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.^[7] Each of these transformations opens up new avenues for derivatization, such as in the formation of peptides or other amide-containing drugs.
- **Pyrrole Core:** The pyrrole nucleus is a common feature in many natural products and pharmaceuticals.^[9] Its N-H site allows for substitution, which can be used to modulate solubility, metabolic stability, and target binding affinity. For example, its derivatives are used in the synthesis of tyrosine kinase inhibitors for cancer therapy.^[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Formyl-1H-pyrrole-3-carbonitrile** is not readily available in the search results, data from structurally similar pyrrole aldehydes can provide guidance on safe handling.^{[10][11][12]}

- **Hazard Classification:** Based on related compounds, it should be treated as harmful and an irritant. It is likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[11][13]}
- **Precautionary Measures:**
 - **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood.^[12]
 - **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety goggles with side shields (or a face shield), and a lab coat.^{[11][13]}
 - **Handling:** Avoid breathing dust, fumes, or vapors.^[11] Wash hands thoroughly after handling. Avoid contact with skin and eyes.^[14]
- **First Aid:**
 - **Skin Contact:** Immediately wash with plenty of soap and water. Remove contaminated clothing.^[10]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11]
- Inhalation: Move the person to fresh air and keep comfortable for breathing.[11]
- Ingestion: Rinse mouth and seek medical attention.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Some pyrrole derivatives are sensitive to air, light, and moisture, so storage under an inert atmosphere (e.g., nitrogen) may be advisable.[15]

Conclusion

2-Formyl-1H-pyrrole-3-carbonitrile is a synthetically valuable building block with a rich chemical profile. Its strategically positioned functional groups provide multiple handles for chemical modification, making it an ideal starting point for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in drug discovery and materials science. The protocols and safety information provided herein, grounded in the principles of synthetic organic chemistry, serve as a foundational guide for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Formyl-1H-pyrrole-3-carbonitrile | C₆H₄N₂O | CID 15619179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Formyl-1H-pyrrole-3-carbonitrile | CAS#:56164-43-3 | Chemsoc [chemsoc.com]
- 3. 2-formyl-1H-Pyrrole-3-carbonitrile - CAS:56164-43-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbino.com [nbino.com]

- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Formyl-1H-pyrrole-3-carbonitrile [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 2-formyl pyrrole, 1003-29-8 [thegoodsentscompany.com]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [2-Formyl-1H-pyrrole-3-carbonitrile CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1610962#2-formyl-1h-pyrrole-3-carbonitrile-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com